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Compound Name: Larotinib

Cat. No.: B15139206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Larotinib is a potent, broad-spectrum tyrosine kinase inhibitor (TKI) that targets multiple

members of the ErbB family of receptor tyrosine kinases.[1][2] This family, which includes the

epidermal growth factor receptor (EGFR or ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4

(ErbB4), plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of

ErbB signaling is a well-established driver of tumorigenesis, making these receptors attractive

targets for cancer therapy. This guide provides a comparative analysis of Larotinib's cross-

reactivity with ErbB family members, supported by available preclinical data.

Data Presentation: Inhibitory Potency of Larotinib
against ErbB Family Kinases
Larotinib has demonstrated potent inhibitory activity against several ErbB family members.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of

Larotinib for wild-type EGFR, HER2, and HER4. A lower IC50 value indicates greater potency.
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Target Kinase IC50 (nM)

EGFR (ErbB1) 0.611[1][2]

HER2 (ErbB2) 253[1][2]

HER3 (ErbB3) Not Applicable*

HER4 (ErbB4) 84[1][2]

*ErbB3 has an impaired kinase domain and does not exhibit significant catalytic activity.

Therefore, direct inhibition of its kinase activity is not a relevant measure of a drug's effect.

Larotinib's impact on ErbB3 signaling would be indirect, through the inhibition of its

dimerization partners like HER2.

The data reveals that Larotinib is a highly potent inhibitor of EGFR, with sub-nanomolar

efficacy. Its activity against HER2 and HER4 is also notable, though to a lesser extent than

against EGFR. This profile suggests that Larotinib functions as a pan-ErbB inhibitor, with a

preference for EGFR.

Larotinib also retains potent activity against common EGFR activating mutations, including

L858R (IC50 = 0.563 nM), L861Q (IC50 = 0.423 nM), and exon 19 deletions.[1] Furthermore, it

exhibits moderate activity against the T790M resistance mutation in EGFR (IC50 = 45.2 nM).[2]

ErbB Signaling Pathway
The ErbB family of receptors forms homo- and heterodimers upon ligand binding, leading to the

activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and

the PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. Larotinib, by

inhibiting the kinase activity of ErbB receptors, blocks these downstream signals.
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Caption: ErbB Signaling Pathway and Larotinib's Mechanism of Action.

Experimental Protocols
The determination of IC50 values for kinase inhibitors is a critical step in their preclinical

evaluation. A widely used and robust method is the in vitro kinase inhibition assay, often

performed using a radiolabeled ATP format. The following is a representative protocol for such

an assay to determine the cross-reactivity of a compound like Larotinib against ErbB family

kinases.

Objective: To determine the IC50 values of Larotinib against EGFR, HER2, and HER4

kinases.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15139206?utm_src=pdf-body-img
https://www.benchchem.com/product/b15139206?utm_src=pdf-body
https://www.benchchem.com/product/b15139206?utm_src=pdf-body
https://www.benchchem.com/product/b15139206?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Recombinant human EGFR, HER2, and HER4 kinase domains.

Specific peptide substrates for each kinase.

Larotinib, serially diluted in DMSO.

[γ-³²P]ATP (radiolabeled ATP).

Non-radiolabeled ATP.

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton

X-100).

Stop solution (e.g., 75 mM phosphoric acid).

P81 phosphocellulose paper.

Scintillation counter and scintillation fluid.

Procedure:

Compound Preparation: Prepare a series of dilutions of Larotinib in DMSO, typically starting

from a high concentration (e.g., 10 mM) and performing 3-fold or 10-fold serial dilutions.

Kinase Reaction Setup:

In a 96-well plate, add the kinase reaction buffer.

Add the serially diluted Larotinib or DMSO (for the control wells representing 100%

kinase activity).

Add the specific recombinant kinase (EGFR, HER2, or HER4) to each well.

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to

allow the inhibitor to bind to the kinase.

Initiation of Kinase Reaction:
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Prepare a solution containing the specific peptide substrate and a mix of non-radiolabeled

ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km value for each

respective kinase to ensure accurate competitive inhibition measurement.

Add the ATP/substrate mix to each well to start the kinase reaction.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60

minutes), ensuring the reaction is in the linear range.

Stopping the Reaction and Measuring Phosphorylation:

Stop the reaction by adding the stop solution.

Spot a portion of the reaction mixture from each well onto a sheet of P81

phosphocellulose paper.

Wash the P81 paper multiple times in a dilute phosphoric acid solution to remove

unincorporated [γ-³²P]ATP.

Dry the P81 paper.

Place the paper in a scintillation vial with scintillation fluid and measure the radioactivity

using a scintillation counter. The counts per minute (CPM) are proportional to the amount

of phosphorylated substrate.

Data Analysis:

Calculate the percentage of kinase inhibition for each Larotinib concentration relative to

the DMSO control.

Plot the percentage of inhibition against the logarithm of the Larotinib concentration.

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad

Prism) to determine the IC50 value.

Experimental Workflow
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The following diagram illustrates a typical workflow for assessing the selectivity of a kinase

inhibitor like Larotinib.
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Caption: Experimental workflow for kinase inhibitor selectivity profiling.

In conclusion, Larotinib is a pan-ErbB inhibitor with high potency against EGFR and notable

activity against HER2 and HER4. This cross-reactivity profile suggests its potential for broad

efficacy in cancers driven by aberrant ErbB signaling. The provided experimental protocol
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outlines a standard method for determining the inhibitory activity of such compounds, which is

fundamental for their preclinical characterization and further development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]

2. bindingdb.org [bindingdb.org]

To cite this document: BenchChem. [Larotinib's Cross-Reactivity Profile with ErbB Family
Members: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15139206#cross-reactivity-of-larotinib-with-other-
erbb-family-members]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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